Sodium Channel (NaV1.7) Inhibitory Potency vs. Clinical Sodium Channel Blocker Mexiletine
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide demonstrates nanomolar potency at human NaV1.7, representing a substantial improvement over the clinically used sodium channel blocker mexiletine. The target compound achieves IC50 values of 78 nM and 160 nM in NaV1.7 binding and functional electrophysiology assays, respectively [1]. In contrast, mexiletine exhibits an IC50 of 75 ± 8 μM (75,000 nM) for tonic block and 23.6 ± 2.8 μM (23,600 nM) for use-dependent block at NaV1.7 under comparable conditions [2]. This >900-fold potency advantage suggests the target compound may provide effective analgesia at lower doses with potentially reduced systemic side effects.
| Evidence Dimension | NaV1.7 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 78 nM (binding); IC50 = 160 nM (functional electrophysiology) |
| Comparator Or Baseline | Mexiletine: IC50 = 75,000 nM (tonic block); IC50 = 23,600 nM (use-dependent block) |
| Quantified Difference | ~962-fold (target 78 nM vs mexiletine 75,000 nM); ~148-fold (target 160 nM vs mexiletine 23,600 nM) |
| Conditions | Human NaV1.7 expressed in HEK293 cells; radioligand displacement and patch-clamp electrophysiology [1]; Mexiletine electrophysiology on hNaV1.7 [2] |
Why This Matters
This >900-fold potency differential justifies the selection of the target compound over generic mexiletine for NaV1.7-targeted pain research, as it enables lower dosing and may reduce off-target effects.
- [1] BindingDB Entry BDBM50272496 (CHEMBL4126793). IC50: 78 nM and 160 nM for human Nav1.7 (binding and functional assays). BindingDB, accessed 2026-05-09. View Source
- [2] Mexiletine Nav1.7 electrophysiology. MedChemExpress. Mexiletine (KOE-1173) exerts its efficacy through blocking sodium channels (IC50: 75±8 μM for tonic block, 23.6±2.8 μM for use-dependent block). View Source
